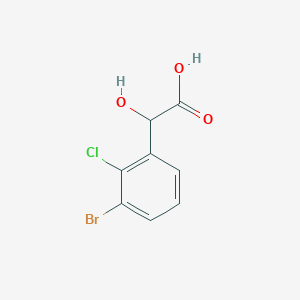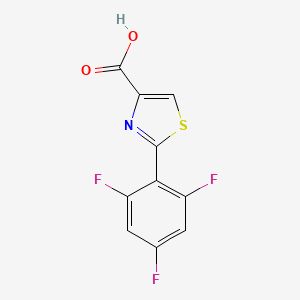![molecular formula C13H7F3O B13685910 1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)
1-(Trifluoromethyl)naphtho[2,1-b]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)naphtho[2,1-b]furan is a heterocyclic compound that features a naphthofuran core with a trifluoromethyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphtho[2,1-b]furan typically involves the reaction of aroyl(trifluoroacetyl)methane with 2,3-dichloro-1,4-naphthoquinone under phase-transfer conditions . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)naphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,1-b]furan-4,9-diones.
Reduction: Reduction reactions can modify the furan ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl hypofluorite and cesium tetrafluorocobaltate(III) are employed for specific substitutions.
Major Products: The major products formed from these reactions include various substituted naphthofurans and naphtho[2,1-b]furan-4,9-diones .
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)naphtho[2,1-b]furan has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)naphtho[2,1-b]furan involves its interaction with molecular targets such as c-Met and the PI3K/Akt pathway. It inhibits hepatocyte growth factor-induced cell migration and invasion by suppressing c-Met phosphorylation and downstream activation of PI3K and Akt . This leads to the downregulation of matrix metalloproteinase-9 activity, which is crucial for cell migration and invasion .
Comparación Con Compuestos Similares
Naphtho[2,3-b]furan-4,9-dione: Shares a similar naphthofuran core but differs in functional groups and reactivity.
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
Uniqueness: 1-(Trifluoromethyl)naphtho[2,1-b]furan is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a fluorescent label and in organic electronics .
Propiedades
Fórmula molecular |
C13H7F3O |
|---|---|
Peso molecular |
236.19 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)benzo[e][1]benzofuran |
InChI |
InChI=1S/C13H7F3O/c14-13(15,16)10-7-17-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7H |
Clave InChI |
ZWKNLLLJQAYSGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate](/img/structure/B13685857.png)






![N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685900.png)

